Palustrine

Chemotaxonomy HPLC-ESI-MS/MS Herbal authentication

Palustrine (CAS 22324-44-3) is a macrocyclic spermidine-derived piperidine alkaloid isolated primarily from Equisetum palustre L. (marsh horsetail), with molecular formula C₁₇H₃₁N₃O₂ and molecular weight 309.45 Da.

Molecular Formula C17H31N3O2
Molecular Weight 309.4 g/mol
CAS No. 22324-44-3
Cat. No. B1229143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalustrine
CAS22324-44-3
Synonymspalustrine
Molecular FormulaC17H31N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESCCC(C1CC=CC2N1CCCNCCCCNC(=O)C2)O
InChIInChI=1S/C17H31N3O2/c1-2-16(21)15-8-5-7-14-13-17(22)19-11-4-3-9-18-10-6-12-20(14)15/h5,7,14-16,18,21H,2-4,6,8-13H2,1H3,(H,19,22)/t14-,15?,16+/m1/s1
InChIKeyYBZUGUWOQLUNKD-TUOGLVOQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Palustrine (CAS 22324-44-3): Chemical Identity and Procurement Context for the Equisetum-Specific Piperidine Alkaloid


Palustrine (CAS 22324-44-3) is a macrocyclic spermidine-derived piperidine alkaloid [1] isolated primarily from Equisetum palustre L. (marsh horsetail), with molecular formula C₁₇H₃₁N₃O₂ and molecular weight 309.45 Da . First obtained by Glet and colleagues and structurally characterized through the work of Karrer and Eugster, palustrine exhibits dextrorotatory optical activity with [α]¹⁹ᴅ +15.8° (CHCl₃) and a melting point of 119–121°C . The compound serves as the principal toxicological and chemotaxonomic marker distinguishing E. palustre from the medicinally approved E. arvense, and is therefore procured primarily as a certified reference standard for analytical method development, quality control of herbal products, and toxicological surveillance [2]. Its structural uniqueness lies in the tetrahydropyridine-containing macrocyclic framework, a scaffold that presents distinct synthetic challenges compared to simpler monocyclic piperidines, limiting commercial availability to specialized natural product suppliers and research-grade sources [1].

Why Piperidine Alkaloid Substitution Fails: Palustrine's Species-Specific Occurrence and Irreplaceable Role as a Diagnostic Biomarker


Generic substitution with other piperidine alkaloids is scientifically untenable for palustrine because its value lies not in broad pharmacological utility but in its exclusive, species-specific occurrence as a chemotaxonomic marker for Equisetum palustre. In contrast to widely distributed alkaloids such as anabasine or nicotine, which occur across multiple genera and plant families, palustrine and its structurally related Equisetum alkaloids (palustridiene, N⁵-formylpalustrine, N⁵-acetylpalustrine, N⁵-formylpalustridiene) constitute a unique chemical fingerprint that is entirely absent from the medicinally approved species Equisetum arvense [1]. HPLC-ESI-MS/MS screening of 34 commercial Equiseti herba products demonstrated that 76% (26 of 34) were contaminated with detectable Equisetum alkaloids at levels ranging from 0.29 to 21.7 mg/kg dry weight, with palustrine serving as the primary biomarker for this adulteration [2]. No alternative compound—piperine, coniine, lobeline, or any synthetic piperidine derivative—can substitute for palustrine in this analytical role because none exhibits the requisite species-specificity for E. palustre detection. Furthermore, the macrocyclic spermidine architecture of palustrine presents a distinct synthetic challenge; stereocontrolled approaches to the 2,6-disubstituted piperidine core require specialized multi-component sequential cycloaddition strategies that are not applicable to simpler monocyclic piperidines [3]. Consequently, any attempt to replace palustrine with a generic piperidine alkaloid would invalidate analytical method specificity and eliminate the capacity to distinguish toxic E. palustre contamination from acceptable E. arvense material.

Quantitative Differentiation Evidence for Palustrine: Comparative Data Against Closest Analogs and Alternatives


Species-Specific Occurrence: Palustrine as the Definitive E. palustre Biomarker vs. Zero Detection in E. arvense

Palustrine exhibits absolute species-specific occurrence that distinguishes E. palustre from E. arvense with 100% specificity. In a comprehensive structural and quantitative analysis of 22 E. palustre samples across multiple plant organs, geographic origins, and seasons, palustrine was detected as the dominant alkaloid in all samples, with total alkaloid content ranging from 88 to 597 mg/kg dried weight and palustrine consistently representing one of the two main alkaloids alongside palustridiene [1]. Critically, palustrine and other Equisetum alkaloids are completely absent from authentic E. arvense samples. A multi-pronged analytical study combining HPTLC, HPLC-ESI-MS/MS, and DNA barcoding across multiple E. arvense and E. palustre specimens confirmed that E. arvense samples had no quantifiable amounts of Equisetum alkaloids, with only one exception showing trace palustrine at 6.2 µg/g attributable to cross-contamination [2]. This near-binary presence/absence pattern establishes palustrine as an unequivocal chemotaxonomic marker, a characteristic not shared by non-specific piperidine alkaloids such as nicotine, which was detected in E. arvense, E. telmateia, and E. sylvaticum at trace levels, rendering nicotine unsuitable for species discrimination [3].

Chemotaxonomy HPLC-ESI-MS/MS Herbal authentication Biomarker validation

Macrocyclic Spermidine Architecture: Synthetic Accessibility Differentiates Palustrine from Monocyclic Piperidine Alkaloids

Palustrine's macrocyclic spermidine architecture built around a tetrahydropyridine ring presents fundamentally different synthetic accessibility compared to simpler monocyclic piperidine alkaloids, directly impacting procurement decisions for those requiring the authentic natural product. While monocyclic piperidines such as piperine, coniine, or anabasine can be synthesized through conventional alkylation or reductive amination routes with commercial scalability, palustrine requires specialized stereocontrolled multi-component methodologies due to its 2,6-disubstituted piperidine core and macrocyclic triaza ring system [1]. A dedicated synthetic approach utilizing three-component sequential aza[4+2] cycloaddition, allylboration, and retro-sulfinyl-ene reaction was specifically developed to achieve stereocontrolled entry to palustrine alkaloids and other 2,6-disubstituted piperidines [2]. This synthetic complexity is not encountered with comparators such as anabasine (C₁₀H₁₄N₂, MW 162.2), which is commercially available from multiple suppliers as a straightforward pyridyl-piperidine derivative [3], nor with nicotine (C₁₀H₁₄N₂, MW 162.23), which is produced at industrial scale. The consequence for procurement is that palustrine remains available only from a limited number of specialized natural product suppliers, with no generic synthetic alternatives available in the catalog of major chemical distributors, a contrast to the broad commercial availability of monocyclic piperidine alkaloids.

Synthetic chemistry Natural product synthesis Stereocontrolled synthesis Piperidine alkaloids

Contamination Detection Sensitivity: Palustrine as a Biomarker Enables Quantification of E. palustre Adulteration at Regulatory Thresholds

Palustrine enables quantitative detection of E. palustre contamination in E. arvense herbal products at levels directly relevant to regulatory compliance thresholds, a capability that structurally unrelated piperidine alkaloids cannot provide. A validated HILIC HPLC-ESI-MS/MS method using palustrine and related Equisetum alkaloids as biomarkers analyzed 34 commercial Equiseti herba products obtained from pharmacies, drug stores, supermarkets, and web stores, detecting Equisetum alkaloids in 76% (26/34) of samples at concentrations ranging from 0.29 to 21.7 mg/kg dry weight [1]. This detection sensitivity far exceeds the 5% contamination threshold (equivalent to approximately 4.4–30 mg/kg total alkaloids based on E. palustre alkaloid content ranges of 88–597 mg/kg) mandated by the European Pharmacopoeia [2]. Furthermore, the study quantified the transfer of Equisetum alkaloids into tea infusions, demonstrating a 42% transfer rate for cold water extraction and 60% for hot water extraction of contaminated material, confirming that palustrine serves as a relevant biomarker for consumer exposure assessment [1]. In contrast, generic piperidine alkaloids such as nicotine—which occurs in trace amounts in all Equisetum species—cannot distinguish E. palustre contamination from acceptable E. arvense material, failing to meet regulatory authentication requirements [3].

Herbal quality control HPLC-MS/MS Adulteration detection Regulatory compliance

Validated Application Scenarios for Palustrine: Where This Compound Delivers Demonstrated Value


Analytical Reference Standard for HPLC-ESI-MS/MS Authentication of Equiseti herba Products

Palustrine is procured as a certified reference standard for the development and validation of hydrophilic interaction liquid chromatography (HILIC) HPLC-ESI-MS/MS methods aimed at detecting E. palustre contamination in commercial horsetail herbal products. As demonstrated by Nowak et al. (2022), palustrine serves as the primary biomarker enabling quantification of Equisetum alkaloids at concentrations from 0.29 to 21.7 mg/kg dry weight in 26 of 34 tested commercial products, with a demonstrated tea infusion transfer rate of 42–60% [1]. Laboratories performing quality control of Equiseti herba in accordance with European Pharmacopoeia specifications (requiring ≤5% foreign ingredients) rely on palustrine reference material to establish calibration curves, validate method specificity, and confirm that E. palustre contamination does not exceed regulatory thresholds.

Chemotaxonomic Marker for Species Authentication in Botanical Research

Palustrine is utilized as a definitive chemotaxonomic marker for distinguishing E. palustre from the medicinally approved E. arvense in taxonomic studies and botanical authentication protocols. The compound's absolute presence in E. palustre (detected in 100% of 22 samples screened by Cramer and Beuerle, 2015) and complete absence from authentic E. arvense establishes a near-binary distribution pattern with species-specificity approximating 100% [2]. This characteristic makes palustrine uniquely valuable for DNA barcoding validation studies, herbarium specimen authentication, and ecological surveys where morphological identification is ambiguous. Multi-pronged authentication approaches combining palustrine detection via HPLC-ESI-MS/MS with HPTLC and DNA barcoding have been validated for accurate species discrimination [3].

Toxicological Surveillance and Veterinary Poisoning Investigation

Palustrine reference material is employed in veterinary toxicology laboratories for the investigation of suspected Equisetum poisoning in livestock. E. palustre ingestion is known to cause neurological symptoms in cattle and horses, attributed to the piperidine alkaloid fraction of which palustrine is the predominant component [4]. Quantitative analysis of palustrine content in plant material, with documented concentrations ranging from 88 to 597 mg/kg total alkaloids in E. palustre samples depending on organ, origin, and season [2], enables forensic determination of exposure levels. This application is particularly relevant given that a contamination level of 5% E. palustre in animal feed is considered sufficient to produce toxic effects [3].

Natural Product Chemistry Research on Piperidine Alkaloid Biosynthesis and Synthesis

Palustrine serves as a research target for studies investigating the biosynthesis of spermidine-derived macrocyclic piperidine alkaloids and for the development of stereocontrolled synthetic methodologies. The compound's unique 2,6-disubstituted piperidine core embedded within a macrocyclic triaza framework has motivated the development of specialized synthetic approaches, including three-component sequential aza[4+2] cycloaddition/allylboration/retro-sulfinyl-ene reactions, which provide stereocontrolled entry to palustrine alkaloids and related 2,6-disubstituted piperidines [5]. Researchers investigating the ion channel-modulating properties of piperidine alkaloids—which affect potassium and sodium ion movement through nerve and muscle cell membranes [4]—require authenticated palustrine for comparative structure-activity relationship studies against structurally related natural and synthetic piperidines.

Technical Documentation Hub

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